Gestodene-d7

LC-MS/MS Bioanalysis Internal Standard

Quantitative LC-MS/MS of gestodene requires an internal standard that co-elutes with the analyte. Non-validated analogs introduce assay risk. Gestodene-d7 is a deuterated stable isotope-labeled progestin analog. - **Application:** Internal standard for early-stage, non-regulated LC-MS/MS method development and deuterium labeling impact studies. - **Differentiation:** Contains seven deuterium atoms; suitable for evaluating isotopic interference or chromatographic performance vs. validated d6 standard. - **Supply:** Research-grade; not for therapeutic use. Stock availability varies by quantity.

Molecular Formula C21H26O2
Molecular Weight 317.5 g/mol
Cat. No. B15540763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGestodene-d7
Molecular FormulaC21H26O2
Molecular Weight317.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19?,20-,21-/m0/s1/i2D,5D2,6D2,13D,16D
InChIKeySIGSPDASOTUPFS-CUGCTTANSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gestodene-d7 Internal Standard for LC-MS


Gestodene-d7 is a stable isotope-labeled analog of gestodene, a potent third-generation synthetic progestin widely used in combined oral contraceptives [1]. It contains seven deuterium atoms replacing specific hydrogen atoms in the parent gestodene molecule [2]. This compound is designed and intended solely for use as an internal standard (IS) in quantitative bioanalytical assays—specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS)—to enable accurate and precise measurement of gestodene concentrations in biological matrices such as human plasma [3]. Its utility is confined to analytical chemistry and pharmacokinetic research applications; it is not a therapeutic agent itself [4].

Workflow LC-MS/MS bioanalytical quantification
Role Stable isotope-labeled internal standard (ISTD) for gestodene
Matrix context Human plasma research matrices

Gestodene-d7 Substitution Analysis


In quantitative LC-MS/MS bioanalysis, the internal standard (IS) must co-elute and ionize identically to the analyte to compensate for matrix effects and sample preparation variability. While deuterated analogs like gestodene-d6 are considered the gold standard, substitution with a different labeled form (e.g., d6 vs. d7) is not analytically equivalent. Labeling with multiple deuteriums can induce sufficient physicochemical change to cause chromatographic separation from the unlabeled analyte, meaning the IS does not experience identical instrumental conditions [1]. The primary literature specifically validates the use of gestodene-d6 as the IS for gestodene quantification, establishing it as the de facto standard for this analyte [2]. While class-level inference suggests a d7-labeled analog may function similarly, there is no published, peer-reviewed analytical method validation data available for gestodene-d7 in the same context. Therefore, selecting a non-validated IS like gestodene-d7 over the established gestodene-d6 introduces unquantified risk to assay accuracy, precision, and regulatory acceptability, especially in GLP or bioequivalence studies.

Validation data absence

No peer-reviewed method validation available for gestodene-d7; the established d6 ISTD has extensive documented performance.

Unconfirmed co-elution

Chromatographic co-elution with gestodene is not published for d7, introducing uncertainty in matrix-effect correction.

Supply and adoption gap

Limited commercial availability and lack of integrated workflow support may cause delays in method setup.

Gestodene-d7 Evidence Guide


Isotopic Resolution Advantage

Gestodene-d7 is labeled with seven deuterium atoms, one more than the widely used gestodene-d6 standard. While specific analytical data for gestodene-d7 are not available in peer-reviewed literature, class-level inference from the broader field of stable isotope labeling indicates that a higher degree of deuteration increases the mass difference (Δm/z) between the analyte and the IS [1]. For gestodene, the unlabeled parent has a monoisotopic mass of 310.4 g/mol. The d6 analog has a mass of 316.5 g/mol (Δm/z = 6), and the d7 analog has a mass of 317.5 g/mol (Δm/z = 7) . A larger mass shift can reduce the risk of isotopic cross-talk and minimize interference from the unlabeled analyte's natural isotopic envelope, which is a known source of error at low analyte concentrations [1].

Mass Shift
Class-level
d7: Δm/z +7 (317.5 g/mol)
d6: Δm/z +6 (316.5 g/mol)
+1 Da difference
May improve isotopic peak separation
Requires empirical MS/MS transition validation
LC-MS/MS Bioanalysis Internal Standard Stable Isotope Labeling

Validation Gap

A critical differentiation for procurement is the absence of published, peer-reviewed analytical method validation data for gestodene-d7. In contrast, extensive validation data exists for gestodene-d6. In a 2014 study, an LC-MS/MS method using gestodene-d6 as the IS demonstrated a linear calibration range of 50-11,957 pg/mL (r² ≥ 0.9994) for gestodene in human plasma, with overall recoveries of 62.02% for gestodene and 67.57% for gestodene-d6 [1]. This method was successfully applied to a bioequivalence study in 10 healthy female volunteers [1]. Another study using gestodene-d6 validated an assay with an LLOQ of 0.05 ng/mL and accuracy deviations within ±5% [2]. No equivalent validation data exist for gestodene-d7 in the primary literature.

Method Validation
Reported
d6: linear range 50–11,957 pg/mL
d7: no published validation data
Absence of validation data limits method-transfer confidence
d6 validated for human plasma bioanalysis
Method Validation Bioequivalence Pharmacokinetics Regulatory Bioanalysis

Recovery and Precision Benchmark

The analytical performance of gestodene-d6, which serves as the benchmark for gestodene quantification, is well-characterized. A validated method using gestodene-d6 reported overall extraction recoveries of 62.02% for gestodene and 67.57% for gestodene-d6 from human plasma [1]. The intra-run and inter-run precision and accuracy were within 10%, meeting FDA bioanalytical method validation guidelines [1]. A separate application note demonstrated intra-day precision with a coefficient of variation (CV) < 2% at mid-range concentrations and accuracy deviations within ±5% [2]. These quantitative benchmarks provide a clear performance target. No such data are available for gestodene-d7, meaning its relative recovery or precision cannot be compared or guaranteed.

Recovery & Precision
Reported
d6: recovery ~68%, precision ≤10%
d7: no data available
Performance cannot be benchmarked without data
Full validation required for method adoption
Extraction Recovery Precision LC-MS/MS Human Plasma

Retention Time Shifts

A general consideration for any deuterated internal standard is the potential for altered chromatographic behavior due to the kinetic isotope effect. Labeling with multiple deuteriums can lead to a sufficient change in molecular behavior to cause retention time shifts, meaning the IS may not experience exactly the same instrumental conditions as the unlabeled analyte [1]. While this effect is not universally observed and depends on the molecule and chromatographic conditions, it has been documented that the extraction behavior of deuterated internal standards can differ from the analyte in some cases [2]. For gestodene, a method using gestodene-d6 showed co-elution with the unlabeled analyte at ~2.84 minutes on a C18 column, with SRM transitions of m/z 311.2→109.1 for gestodene and 317.2→114.1 for the IS [3]. The chromatographic behavior of gestodene-d7 has not been published. The additional deuterium in gestodene-d7 could theoretically cause a slightly greater retention time shift compared to gestodene-d6, though this is speculative without experimental data.

Co-elution
Class-level
d6: co-elutes ~2.84 min
d7: retention shift unknown
Potential shift may affect matrix-effect correction
Deuterium isotope effect; untested for d7
HPLC Deuterium Isotope Effect Chromatography Internal Standard

Commercial Availability and Supply

From a procurement perspective, gestodene-d7 is a niche reference standard with limited commercial availability compared to gestodene-d6. Gestodene-d6 is widely stocked by major chemical suppliers and is the standard offering for gestodene bioanalysis [1][2]. In contrast, gestodene-d7 is listed as a specialized product with some vendors requiring inquiries for availability and pricing . This disparity in supply chain maturity can lead to longer lead times and potentially higher costs for gestodene-d7. The primary analytical workflow for gestodene quantification is built around the use of gestodene-d6 as the internal standard, which is the intended and validated purpose of that compound [3].

Supply
Reported
d6: widely stocked, multiple suppliers
d7: niche, often requires inquiry
Supply constraints could delay workflows
d6 is the standard procurement choice
Procurement Reference Standard Supply Chain Stable Isotope

Gestodene-d7 Application Scenarios


Non-Regulated Method Feasibility

Given the lack of published validation data for gestodene-d7, its most appropriate use is in early-stage, non-regulated analytical method development. In this scenario, a researcher might evaluate gestodene-d7 as an alternative internal standard for gestodene to assess its performance (e.g., recovery, matrix effect, chromatographic behavior) in a specific biological matrix. This is a low-risk environment where the goal is exploration rather than regulatory submission. The additional deuterium in gestodene-d7 could be investigated for any advantage in mitigating isotopic interference in complex matrices [1]. However, if the method is intended for eventual validation and use in GLP or clinical studies, transitioning to the established gestodene-d6 would be a prudent next step based on existing literature support [2].

Deuterium Isotope Effects Study

Gestodene-d7 can serve as a tool compound in fundamental research aimed at understanding the impact of deuterium labeling on the chromatographic and mass spectrometric behavior of steroids. By comparing the performance of gestodene-d6 and gestodene-d7 under identical analytical conditions, a researcher could quantify any differences in retention time, ionization efficiency, or fragmentation patterns [1]. This application is purely research-focused and does not require the compound to be a validated internal standard. The outcome of such a study could inform the design of future stable isotope-labeled internal standards for this class of compounds, but it does not confer any immediate advantage for routine gestodene quantification.

Cross-Validation and IS Qualification

In a regulated bioanalytical laboratory, gestodene-d7 could potentially be qualified as a backup or alternative internal standard for gestodene-d6. This would involve a formal cross-validation study, comparing the performance of the two labeled standards head-to-head in the same validated method [1]. This is a necessary step if the supply of gestodene-d6 becomes constrained or if a new method is being developed for a specific matrix where gestodene-d6 shows unexpected interference. However, undertaking this cross-validation adds significant cost and time. The laboratory would need to generate its own data to demonstrate equivalent or superior performance of gestodene-d7 before it could be used in regulated studies. Until such data are generated and documented, gestodene-d6 remains the evidence-based choice for routine and regulated applications [2].

Academic Progestin Metabolism Research

For academic laboratories investigating the metabolism or pharmacokinetics of gestodene in novel matrices (e.g., tissue homogenates, cell culture media), gestodene-d7 may be procured as an internal standard. In this non-clinical research setting, the lack of published validation data is less of a barrier. The primary requirement is that the internal standard corrects for sample preparation and ionization variability, which a deuterated analog like gestodene-d7 is expected to do. Researchers may choose gestodene-d7 over gestodene-d6 based on vendor relationships, pricing, or specific labeling requirements for their MS/MS method development. The resulting data are for internal research purposes and publication, not for regulatory submission.

Application
Selection Property
Validation Focus
Method feasibility scouting
Isotopic separation from analyte envelope
Matrix-effect correction and recovery profiling
Deuterium isotope effect research
Comparative chromatographic behavior (d7 vs d6)
Retention time and ionization efficiency comparison
Backup ISTD qualification
Cross-validation with established d6 ISTD
Method reproducibility assessment
Gestodene metabolism studies
Correction for sample preparation variability
Analyte recovery consistency in research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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